molecular formula C7H14ClF2NO B2542083 (1S)-2,2-Difluoro-1-(oxan-4-yl)ethanamine;hydrochloride CAS No. 2550997-37-8

(1S)-2,2-Difluoro-1-(oxan-4-yl)ethanamine;hydrochloride

Cat. No. B2542083
CAS RN: 2550997-37-8
M. Wt: 201.64
InChI Key: FSHNIZLDJNJIAN-RGMNGODLSA-N
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Description

Physical And Chemical Properties Analysis

The molecular formula for this compound is C7H16ClNO. The molecular weight is 165.66 g/mol. Other physical and chemical properties such as density, boiling point, melting point, and flash point are not provided in the search results .

Scientific Research Applications

Synthesis and Chemical Reactions

The compound is pivotal in the synthesis and structural characterization of novel molecules. For example, research involving the synthesis of novel 1,2,4-oxadiazoles and trifluoromethylpyridine derivatives highlights the chemical's utility in creating bioactive moieties with improved cell wall transport properties for potential medical applications (Maftei et al., 2016). Similarly, studies on the catalytic enantioselective reduction of benzyl oximes demonstrate its role in producing chiral amines, essential for pharmaceutical synthesis (Huang et al., 2011).

Material Science and Engineering

In material science, its derivatives have been explored for the development of new materials with specific properties. For instance, the investigation of polymorphism in pharmaceutical compounds emphasizes the importance of structural characterization in understanding the physical properties of materials and improving their application profiles (Vogt et al., 2013).

Medicinal Chemistry and Biological Applications

Although excluding direct applications in drug use and side effects, the role of related chemical structures in medicinal chemistry, such as the synthesis and antiamoebic activity of chalcones bearing N-substituted ethanamine, illustrates the compound's relevance in discovering new therapeutic agents (Zaidi et al., 2015).

properties

IUPAC Name

(1S)-2,2-difluoro-1-(oxan-4-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F2NO.ClH/c8-7(9)6(10)5-1-3-11-4-2-5;/h5-7H,1-4,10H2;1H/t6-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSHNIZLDJNJIAN-RGMNGODLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCC1[C@@H](C(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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